N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide
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Overview
Description
N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of solid-phase synthesis and photocatalytic synthesis has also been explored for the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been observed to bind moderately to neuronal voltage-sensitive sodium channels, which play a crucial role in the propagation of electrical signals in neurons. This binding can modulate the activity of these channels, leading to its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
Its ability to interact with neuronal voltage-sensitive sodium channels distinguishes it from other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-3-15(20)16-13-4-6-14(7-5-13)18-10-8-17(9-11-18)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBZSYWKRORKDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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